4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
Brand Name: Vulcanchem
CAS No.: 74459-19-1
VCID: VC2650692
InChI: InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H
SMILES: CC1CCNC2=CC=CC=C12.Cl
Molecular Formula: C10H14ClN
Molecular Weight: 183.68 g/mol

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

CAS No.: 74459-19-1

Cat. No.: VC2650692

Molecular Formula: C10H14ClN

Molecular Weight: 183.68 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride - 74459-19-1

Specification

CAS No. 74459-19-1
Molecular Formula C10H14ClN
Molecular Weight 183.68 g/mol
IUPAC Name 4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Standard InChI InChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H
Standard InChI Key XNYSGVSZLNBMRA-UHFFFAOYSA-N
SMILES CC1CCNC2=CC=CC=C12.Cl
Canonical SMILES CC1CCNC2=CC=CC=C12.Cl

Introduction

Chemical Identity and Structure

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride features a bicyclic structure consisting of a benzene ring fused with a partially saturated piperidine-like ring containing a nitrogen atom. The compound has a methyl group at the 4-position and exists as a hydrochloride salt. This structural arrangement contributes to its chemical reactivity and potential biological activity.

Basic Chemical Properties

The fundamental chemical identity of the compound is defined by the following parameters:

ParameterValue
Chemical Name4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride
CAS Number74459-19-1
Molecular FormulaC₁₀H₁₄ClN
Molecular Weight183.68 g/mol
IUPAC Name4-methyl-1,2,3,4-tetrahydroquinoline;hydrochloride
InChIInChI=1S/C10H13N.ClH/c1-8-6-7-11-10-5-3-2-4-9(8)10;/h2-5,8,11H,6-7H2,1H3;1H
InChIKeyXNYSGVSZLNBMRA-UHFFFAOYSA-N
SMILESCC1CCNC2=CC=CC=C12.Cl

The compound's parent structure (without the hydrochloride) is 4-Methyl-1,2,3,4-tetrahydroquinoline, which has a molecular formula of C₁₀H₁₃N and a molecular weight of 147.22 g/mol .

Structural Characteristics

The structure of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride features several key elements:

  • A benzene ring fused to a partially saturated six-membered nitrogen-containing ring

  • A methyl group at the 4-position, creating a chiral center

  • A protonated nitrogen atom with the hydrochloride counter-ion

  • A partially reduced quinoline system with the 1,2,3,4-tetrahydro pattern

This structural arrangement contributes to the compound's chemical reactivity, particularly at the nitrogen atom, which serves as a potential site for nucleophilic reactions .

Physical Properties

Physical properties of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride play important roles in its handling, storage, and application in various research settings. While detailed experimental data on physical properties is limited in the available literature, some generalizations can be made based on its structure and related compounds.

Appearance and State

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride typically appears as a solid at room temperature, which is consistent with similar hydrochloride salts of nitrogen-containing heterocycles .

Solubility

As a hydrochloride salt, the compound likely exhibits enhanced water solubility compared to its free base form. This property is advantageous for biological testing and pharmaceutical applications where aqueous solubility is often required. The compound is also expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO, which are commonly used in laboratory settings.

Synthesis Methods

The synthesis of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride can be approached through several methods, drawing from the well-established chemistry of tetrahydroquinoline derivatives.

From Quinoline Derivatives

One common approach involves the selective reduction of appropriately substituted quinoline derivatives, followed by methylation at the 4-position and conversion to the hydrochloride salt. This typically includes:

  • Partial reduction of the quinoline ring system

  • Introduction of the methyl group at the 4-position

  • Salt formation with hydrochloric acid

Applications and Research Significance

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride has potential applications in various fields of research, particularly in medicinal chemistry and pharmaceutical development.

Medicinal Chemistry Applications

Tetrahydroquinoline derivatives, including 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride, are of interest in medicinal chemistry for several reasons:

  • The tetrahydroquinoline scaffold is found in various biologically active compounds, including natural products like Hancock alkaloids (angustureine, galipinine, cuspareine, and galipeine)

  • These compounds have shown cytotoxic and antimalarial activities

  • The structural features of tetrahydroquinolines make them valuable as potential pharmacophores in drug discovery

Research Tool

The compound may serve as:

  • A synthetic intermediate in the preparation of more complex molecules

  • A standard or reference compound in analytical chemistry

  • A structural probe in structure-activity relationship studies

Related Tetrahydroquinoline Compounds

4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride belongs to a broader family of tetrahydroquinoline derivatives with structural similarities and related applications.

Structural Analogs

Several compounds share structural similarities with 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride:

CompoundCAS NumberFormulaMolecular WeightKey Structural Difference
4-Methyl-1,2,3,4-tetrahydroquinoline (free base)19343-78-3C₁₀H₁₃N147.22 g/molLacks the hydrochloride counter-ion
Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride78348-26-2C₁₁H₁₄ClNO₂227.69 g/molContains a methyl carboxylate group at position 2
Methyl 1,2,3,4-tetrahydroquinoline-4-carboxylate hydrochloride2219372-20-8C₁₁H₁₄ClNO₂227.69 g/molContains a methyl carboxylate group at position 4
6-Bromo-4-methyl-1,2,3,4-tetrahydroquinoline hydrochloride-C₁₀H₁₃BrClN262.58 g/molContains a bromine atom at position 6
4-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride111661-47-3C₁₀H₁₄ClN183.68 g/molIsomeric structure with different ring fusion pattern

Significance of Structural Variations

The structural variations among these compounds can lead to significant differences in:

  • Pharmacological activities and potency

  • Physicochemical properties such as solubility and stability

  • Binding affinities to biological targets

  • Metabolic profiles and pharmacokinetics

These differences highlight the importance of precise structural characterization in research applications .

Future Research Directions

Several promising research directions could expand our understanding of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride and enhance its applications:

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship (SAR) studies could:

  • Identify the specific biological targets of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

  • Determine how structural modifications affect activity

  • Guide the design of more potent or selective derivatives

Advanced Synthetic Methodologies

Development of improved synthetic methods could:

  • Enhance the efficiency of producing 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride

  • Enable stereoselective synthesis to access specific stereoisomers

  • Facilitate the preparation of diverse analogs for biological screening

Biological Activity Screening

Systematic screening of 4-Methyl-1,2,3,4-tetrahydroquinoline hydrochloride against various biological targets could:

  • Discover novel therapeutic applications

  • Identify potential mechanisms of action

  • Establish its utility as a lead compound in drug discovery

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